molecular formula C15H13N3 B4530898 5-(4-methyl-1-naphthyl)pyrimidin-2-amine

5-(4-methyl-1-naphthyl)pyrimidin-2-amine

Cat. No.: B4530898
M. Wt: 235.28 g/mol
InChI Key: PUMSVWVEHBDLDZ-UHFFFAOYSA-N
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Description

5-(4-methyl-1-naphthyl)pyrimidin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. As a derivative of 2-aminopyrimidine, this scaffold is commonly investigated for its potential as a kinase inhibitor . The naphthyl substituent suggests potential for interaction with hydrophobic binding pockets in biological targets . Researchers may explore this compound in the design and synthesis of novel therapeutic agents, given that similar 2-aminopyrimidine derivatives have been studied for anti-inflammatory applications, such as inhibiting the release of pro-inflammatory cytokines like IL-6 and IL-8 . All properties and applications described are speculative and based on the characteristics of similar compound classes. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use. Researchers should conduct their own thorough characterization and biological testing to confirm the compound's specific properties and activity.

Properties

IUPAC Name

5-(4-methylnaphthalen-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-10-6-7-13(11-8-17-15(16)18-9-11)14-5-3-2-4-12(10)14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSVWVEHBDLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=CN=C(N=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoinformatic Characterization of 5 4 Methyl 1 Naphthyl Pyrimidin 2 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis of 5-(4-methyl-1-naphthyl)pyrimidin-2-amine suggests two principal disconnection strategies. The first, a modern approach, involves a carbon-carbon bond disconnection between the pyrimidine (B1678525) C5 position and the naphthyl ring. The second, a classical approach, involves disconnecting the bonds forming the pyrimidine ring itself.

Strategy A: C-C Bond Disconnection: This approach disconnects the molecule at the C5-naphthyl bond. This leads to two key building blocks: a 5-halogenated-2-aminopyrimidine and a 4-methyl-1-naphthyl organometallic reagent. This strategy relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com

Strategy B: Ring Disconnection (Cyclocondensation): This classical strategy breaks down the pyrimidine ring into its fundamental components. The disconnection across the C4-C5 and N1-C6 bonds reveals a 1,3-dielectrophilic species containing the naphthyl group and guanidine (B92328), a common N-C-N nucleophile. rsc.orgnih.gov

Key Precursors and Building Block Derivatization

The success of either synthetic strategy hinges on the accessibility and preparation of key precursors.

For Strategy A (Cross-Coupling) , the requisite building blocks are:

2-Amino-5-halopyrimidine: 2-Amino-5-bromopyrimidine (B17363) is a frequently used and commercially available precursor for this type of synthesis. nih.gov Its halogen atom at the C5 position provides a reactive site for palladium-catalyzed cross-coupling.

(4-Methyl-1-naphthyl)boronic acid: This organoboron reagent is not as commonly available and typically requires synthesis. A standard route involves the lithiation of 1-bromo-4-methylnaphthalene (B1266045) with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup to yield the desired boronic acid.

For Strategy B (Cyclocondensation) , the precursors are:

Guanidine: Guanidine hydrochloride or nitrate (B79036) are stable, inexpensive, and readily available reagents that serve as the source for the 2-amino-substituted N-C-N fragment of the pyrimidine ring. rsc.orgnih.gov

Naphthyl-substituted 1,3-dielectrophile: A suitable three-carbon electrophile bearing the 4-methyl-1-naphthyl group is required. An example is 2-(4-methyl-1-naphthyl)malonaldehyde or its synthetic equivalent, such as an α,β-unsaturated ketone. These can be prepared from 1-acetyl-4-methylnaphthalene through methods like the Vilsmeier-Haack reaction or Claisen condensation followed by appropriate modifications.

Table 1: Key Synthetic Precursors

Synthetic Strategy Precursor Name Precursor Structure Role
A: Cross-Coupling 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine Pyrimidine core with reactive handle
A: Cross-Coupling (4-Methyl-1-naphthyl)boronic acid (4-Methyl-1-naphthyl)boronic acid Naphthyl group donor
B: Cyclocondensation Guanidine Guanidine N-C-N building block
B: Cyclocondensation 1-(4-Methyl-1-naphthyl)-3-alkoxy-2-propen-1-one 1-(4-Methyl-1-naphthyl)-3-alkoxy-2-propen-1-one C3-dielectrophile with naphthyl group

Catalytic Pathways and Reaction Mechanism Elucidation

The mechanistic pathways for both strategies are well-established in organic chemistry.

The Suzuki-Miyaura coupling pathway proceeds via a catalytic cycle involving a palladium complex. mdpi.comyoutube.com The cycle is initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond of 2-amino-5-bromopyrimidine, forming a Pd(II) intermediate. youtube.com This is followed by transmetalation, where the naphthyl group is transferred from the boron atom to the palladium center, a step facilitated by a base that activates the boronic acid. The final step is reductive elimination, where the C-C bond is formed between the pyrimidine and naphthyl moieties, yielding the target compound and regenerating the Pd(0) catalyst for the next cycle. youtube.comyoutube.com

The cyclocondensation pathway is typically promoted by either acid or base catalysis. researchgate.net The mechanism involves the initial nucleophilic attack of a nitrogen atom from guanidine on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl precursor. nih.gov This is followed by an intramolecular cyclization, where the second amino group of the guanidine attacks the remaining carbonyl group, forming a cyclic dihydropyrimidine (B8664642) intermediate. The reaction is driven to completion by the elimination of two molecules of water (dehydration) to furnish the aromatic pyrimidine ring. nih.govresearchgate.net

Classical and Modern Synthetic Approaches

Both classical and modern synthetic methods offer viable routes to this compound and its analogues, each with distinct advantages. Modern cross-coupling reactions provide high modularity for analogue synthesis, while classical cyclocondensations build the core heterocycle from fundamental units.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The Pinner synthesis and related cyclocondensation reactions represent the most fundamental approach to pyrimidine synthesis. mdpi.com In the context of the target molecule, this involves the reaction of a precursor like 1-(4-methyl-1-naphthyl)-3,3-dimethoxypropan-1-one with guanidine hydrochloride. The reaction is typically heated in the presence of a base such as sodium ethoxide or potassium carbonate. The base facilitates the deprotonation of guanidine, enhancing its nucleophilicity for the initial attack and subsequent ring closure, ultimately leading to the aromatic 2-aminopyrimidine (B69317) product after dehydration. rsc.org

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules like substituted pyrimidines in a single step from three or more starting materials. acs.org This approach is attractive for rapidly generating libraries of analogues for chemical biology or medicinal chemistry. thieme-connect.com A potential MCR for the synthesis of the target scaffold could involve the iridium-catalyzed reaction of the 4-methyl-1-naphthyl moiety (introduced via an alcohol precursor), another alcohol, and an amidine. acs.orgorganic-chemistry.org Such reactions proceed through a sequence of condensation and dehydrogenation steps to form the C-C and C-N bonds necessary for the pyrimidine ring. acs.org This strategy highlights a sustainable and atom-economical route to highly substituted pyrimidines. thieme-connect.comorganic-chemistry.org

Guanidine is a critical nucleophile in the synthesis of 2-aminopyrimidines. It functions as a "1,3-diamino" synthon, providing the N1, C2, and 2-amino nitrogen atoms of the final ring structure. The presence of the amino group on the central carbon of guanidine makes it a potent nucleophile for reacting with 1,3-dicarbonyl compounds or their equivalents. nih.gov The reaction typically starts with the addition of one of the terminal amino groups to a carbonyl, followed by cyclization and dehydration. nih.gov The use of guanidine is particularly significant as the 2-aminopyrimidine moiety is a privileged scaffold found in numerous biologically active compounds and natural products, making its direct installation highly desirable. nih.govresearchgate.netnih.gov

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The construction of the target molecule, this compound, hinges on the strategic formation of a key carbon-carbon bond between the pyrimidine and naphthalene (B1677914) rings, and the presence of the 2-amino group on the pyrimidine core. Modern cross-coupling reactions provide a powerful toolkit for achieving these transformations with high efficiency and selectivity.

The introduction of the 4-methyl-1-naphthyl moiety at the C-5 position of the pyrimidine ring is a critical step. Palladium-catalyzed cross-coupling reactions are the methods of choice for this type of C(sp²)–C(sp²) bond formation. Key starting materials for the pyrimidine core include 2-amino-5-bromopyrimidine or other 5-halopyrimidines.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds and would involve the coupling of a 5-halopyrimidine with (4-methyl-1-naphthyl)boronic acid. nih.govias.ac.in The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as Na₂CO₃ or K₃PO₄. nih.govias.ac.in The choice of ligand, such as a phosphine (B1218219) ligand, is crucial for catalytic efficiency. snnu.edu.cn

Sonogashira Coupling: An alternative and powerful strategy is the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org This pathway would involve the reaction of a 5-halopyrimidine, such as 2-amino-5-bromopyrimidine, with 1-ethynyl-4-methylnaphthalene. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base like triethylamine (B128534) (Et₃N). researchgate.net The initial product would be an alkynyl-linked intermediate, which would then require a subsequent reduction step to yield the final saturated C-C bond of the target compound.

Coupling ReactionKey ReagentsCatalyst SystemTypical Conditions
Suzuki-Miyaura 2-Amino-5-bromopyrimidine, (4-Methyl-1-naphthyl)boronic acidPd(OAc)₂, Phosphine ligand (e.g., PPh₃), Base (e.g., K₂CO₃)Solvent (e.g., Dioxane/Water), Heat (e.g., 80-100 °C)
Sonogashira 2-Amino-5-bromopyrimidine, 1-Ethynyl-4-methylnaphthalenePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Solvent (e.g., DMF or THF), Room Temp. to Heat

This table presents plausible reaction conditions based on typical cross-coupling methodologies.

The 2-aminopyrimidine scaffold is a crucial pharmacophore. Its synthesis can be approached in two primary ways: by starting with a pre-functionalized pyrimidine ring or by introducing the amine group at a later stage.

Starting with commercially available 2-amino-5-bromopyrimidine is often the most direct route, as the amine functionality is already in place. This allows for the direct application of cross-coupling reactions like the Suzuki or Sonogashira couplings at the C-5 position. nih.gov

Alternatively, one could start with a 5-(4-methyl-1-naphthyl)pyrimidine that bears a leaving group, such as chlorine, at the C-2 position. The amine group can then be installed via a nucleophilic aromatic substitution (SNAr) or, more broadly, through a Buchwald-Hartwig amination . The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that forms a carbon-nitrogen bond between an aryl halide and an amine. snnu.edu.cn This method is particularly useful for coupling a wide range of amines under relatively mild conditions and has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. snnu.edu.cn

Microwave-Assisted Synthesis and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate many organic reactions, including palladium-catalyzed cross-couplings like the Suzuki and Sonogashira reactions. nih.govrsc.org Microwave heating can lead to significant reductions in reaction times—from hours to mere minutes—and often results in higher product yields and purity. nih.gov For instance, a Sonogashira coupling that might require several hours under conventional heating could potentially be completed in 5-25 minutes with microwave assistance. nih.gov

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantitatively assessed using various metrics.

Atom Economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Cross-coupling reactions, while powerful, can sometimes have moderate atom economy due to the use of stoichiometric organometallic reagents and bases.

Reaction Mass Efficiency (RME) provides a more holistic view by considering the masses of all reactants, solvents, and reagents used relative to the mass of the product. Routes that minimize the use of solvents and excess reagents, such as those optimized under microwave or solvent-free conditions, will have a higher RME.

ParameterConventional HeatingMicrowave-Assisted SynthesisGreen Advantage
Reaction Time Hours to daysMinutes to hoursSignificant time and energy savings
Energy Input High and sustainedLower, targetedReduced energy consumption
Yield Variable, often moderateOften improvedBetter resource efficiency
Solvent Use Often requires high-boiling point solventsCan enable use of lower-boiling solvents or solvent-free conditionsReduced solvent waste

This table compares general characteristics of conventional versus microwave-assisted synthesis in the context of pyrimidine functionalization.

Post-Synthetic Modification and Derivatization Strategies

Once the core structure of this compound is assembled, its properties can be further tuned through post-synthetic modifications at its various reactive sites. nih.govnih.gov

The primary amine at the C-2 position of the pyrimidine ring is a versatile handle for derivatization. N-acylation is a common transformation, involving the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. This modification can significantly alter the compound's electronic and steric properties. Care must be taken during these reactions, as the 2-aminopyrimidine moiety can sometimes undergo undesired N,N-diacylation, although reaction conditions can be optimized to favor the formation of the mono-acylated product. nih.gov

Reagent ExampleResulting Functional GroupPotential Application
Acetyl ChlorideN-acetyl amideModulate solubility and hydrogen bonding
Benzoyl ChlorideN-benzoyl amideIntroduce additional aromatic interactions
Methanesulfonyl ChlorideN-methanesulfonyl sulfonamideAlter electronic properties and metabolic stability

This table provides examples of potential derivatizations at the amine moiety.

Naphthyl Core: The 4-methyl-1-naphthyl ring system is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing methyl group (activating) and the C1-pyrimidine substituent will influence the position of incoming electrophiles. Reactions like halogenation (e.g., with N-bromosuccinimide) or nitration (e.g., with HNO₃/H₂SO₄) could introduce new functional groups onto the naphthyl ring, providing further points for diversification. The substitution will likely occur on the same ring that bears the methyl group.

Pyrimidine Core: The pyrimidine ring itself, being electron-deficient, can also be modified. While electrophilic substitution is difficult, positions C-4 and C-6 could potentially be functionalized. This might be achieved through metallation followed by quenching with an electrophile. Alternatively, if the synthesis were adapted to include a leaving group (like a halogen) at the C-4 or C-6 position, this would open up possibilities for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different types of protons present. The amino (-NH₂) protons of a 2-aminopyrimidine moiety typically appear as a broad singlet in the range of 5.0-5.3 ppm, though this can vary with solvent and concentration. mdpi.comdntb.gov.ua The protons of the pyrimidine ring itself would produce characteristic signals. For instance, the H-5 proton in similar 2-amino-6-aryl-4-(furan-2yl)pyrimidines has been observed as a singlet around 7.26-7.60 ppm. mdpi.com The protons on the naphthyl ring system are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns determined by their position relative to the pyrimidine ring and the methyl group. The methyl group (-CH₃) attached to the naphthyl ring would likely appear as a sharp singlet in the upfield region of the aromatic spectrum, around 2.6 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. For aromatic and heteroaromatic compounds, these signals typically appear in the downfield region (110-160 ppm). researchgate.netresearchgate.net In analogues like 2-chloropyridine, aromatic ring carbons are observed between 120-160 ppm. The carbon atoms of the pyrimidine ring in this compound would fall within this range. The carbon attached to the amino group (C-2 of the pyrimidine) would be significantly affected. The carbons of the naphthyl ring will also produce a cluster of signals in the aromatic region. The methyl carbon is expected to produce a signal in the aliphatic region, typically around 18-30 ppm. researchgate.net Quaternary carbons, such as the one at the junction of the naphthyl and pyrimidine rings and the carbon bearing the methyl group, are expected to show weaker signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures and may differ from experimental results.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyrimidine C-H8.5 - 9.0155 - 160
Pyrimidine C-NH₂-160 - 165
Pyrimidine C-Naphthyl-115 - 125
Naphthyl C-H7.2 - 8.2120 - 135
Naphthyl C-CH₃-135 - 140
Naphthyl C-Pyrimidine-130 - 135
-NH₂5.0 - 7.0 (broad)-
-CH₃~2.6~20

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₃N₃), the molecular weight is approximately 247.29 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 247.

The fragmentation of pyrimidine derivatives is well-documented and often involves characteristic losses. The fragmentation pathways for this compound would likely involve the following steps:

Loss of HCN or N₂: The pyrimidine ring can undergo cleavage, leading to the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 u) or nitrogen gas (N₂, 28 u).

Cleavage of the Naphthyl-Pyrimidine Bond: The bond connecting the naphthyl and pyrimidine rings can cleave, leading to fragments corresponding to the naphthylmethyl cation ([C₁₁H₉]⁺, m/z 141) or the pyrimidin-2-amine radical.

Fragmentation of the Naphthyl Ring: The naphthyl moiety itself can undergo fragmentation, although it is a relatively stable aromatic system.

Loss of a Methyl Radical: The methyl group can be lost as a methyl radical (•CH₃, 15 u) from the molecular ion or subsequent fragments.

The study of fragmentation patterns in related pyrimidine structures shows that the pyrimidine ring is often more stable than other attached heterocyclic rings during fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: Predicted m/z values and proposed fragment identities.

m/z (predicted) Proposed Fragment Identity Possible Neutral Loss
247[M]⁺ (Molecular Ion)-
232[M - CH₃]⁺•CH₃
220[M - HCN]⁺HCN
141[C₁₁H₉]⁺ (Naphthylmethyl cation)C₄H₄N₃•
115[C₉H₇]⁺C₂H₂

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3500-3300 cm⁻¹. For aromatic primary amines, these bands are often more intense than in aliphatic amines.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (-NH₂) group typically results in a band in the 1650-1580 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds of both the pyrimidine and naphthyl rings would produce a series of sharp, medium-to-strong bands in the 1650-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (naphthyl-C-N) is expected in the 1335-1250 cm⁻¹ range.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted aromatic rings would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound Note: These are predicted frequency ranges based on known functional group absorptions.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric Stretch3500 - 3300
Primary Amine (-NH₂)Bending (Scissoring)1650 - 1580
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (-CH₃)Stretching2975 - 2850
Aromatic C=C / C=NRing Stretching1650 - 1400
Aromatic C-NStretching1335 - 1250

Preclinical Pharmacological Investigations of 5 4 Methyl 1 Naphthyl Pyrimidin 2 Amine Derivatives

In Vitro Biological Activity Profiling

The initial assessment of the therapeutic potential of 5-(4-methyl-1-naphthyl)pyrimidin-2-amine derivatives involves a comprehensive profiling of their biological activities in controlled laboratory settings. These in vitro assays are fundamental in determining the compounds' effects on cancer cells and their specific molecular targets.

Cell-Based Antiproliferative and Cytostatic Effects in Model Systems

A primary focus of preclinical research is to evaluate the ability of these compounds to inhibit the growth of cancer cells. This is achieved through a series of cell-based assays using established cancer cell lines as model systems.

To understand the breadth of their activity, derivatives of this compound have been tested against a variety of human cancer cell lines representing different types of cancer. For instance, studies have demonstrated the cytotoxic effects of related pyrimidine (B1678525) derivatives on cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). researchgate.net The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

For example, a novel series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' demonstrated varying levels of cytotoxic effects against MCF-7 and HepG2 cell lines, among others. researchgate.net Similarly, other research on pyrimidine derivatives has reported potent cytotoxic abilities against MCF-7 and HCT-15 colon cancer cells, with IC50 values in the low micromolar range. nih.gov Another study highlighted a benzimidazole (B57391) derivative with significant antiproliferative activity against HepG2 and A549 (lung cancer) cells. jksus.org

Antiproliferative Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Cell Line IC50 (µM) Source
Pyrimidinylimino-thiazolidinone hybrid 3b MCF-7 7.53 ± 0.43 researchgate.net
Pyrimidinylimino-thiazolidinone hybrid 3c MCF-7 9.17 ± 0.31 researchgate.net
Iminothiopyran derivative 4a MCF-7 4.5 nih.gov
Iminothiopyran derivative 4a HCT-15 3.5 nih.gov
4-amino-thieno[2,3-d]pyrimidine 2 MCF-7 0.013 nih.gov
4-amino-thieno[2,3-d]pyrimidine 2 MDA-MB-231 0.056 nih.gov
N-methyl-N-methoxynaphthyl cyclopenta[d]pyrimidin-4-amine 5 Various Low nanomolar nih.gov

A crucial aspect of cancer drug development is selectivity, meaning the compound should ideally be more toxic to cancer cells than to normal, healthy cells. The selectivity of this compound derivatives and related compounds is evaluated by comparing their cytotoxic effects on cancer cell lines versus normal cell lines. For instance, certain pyrimidinylimino-thiazolidin-4-one hybrids were tested on tumor cell lines (HepG2, HCT-116, PC3, MCF-7) and a normal cell line (WI38) to assess their selectivity. researchgate.net

Some of the most active compounds have shown promising selectivity. For example, certain chalcone (B49325) and pyrazoline analogues of combretastatin (B1194345) A-4 did not cause significant cell death in normal human lung cells (Wl-38), suggesting their selectivity for cancer cells. researchgate.net Similarly, studies on diselenide-containing paclitaxel (B517696) nanoparticles demonstrated strong cytotoxicity to cancer cells (HeLa and MCF-7) but significantly weaker toxicity to normal cells (L929 and BEAS-2B), highlighting a specific killing effect on cancer cells. nih.gov

Enzyme Inhibition Assays and Target Specificity

To understand the mechanism of action, researchers investigate the direct interaction of these compounds with specific molecular targets, often enzymes that play a critical role in cancer cell proliferation and survival.

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways. Derivatives of this compound have been evaluated for their ability to inhibit various kinases. For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases. nih.govrsc.org The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. nih.gov

Other related heterocyclic compounds have also been explored as kinase inhibitors. For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective inhibitors of JAK2 kinase, with one compound showing an IC50 value of 5 nM. nih.govfigshare.com Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various tyrosine kinase receptors, including the vascular endothelial growth factor (VEGF) receptor. nih.gov

Kinase Inhibition Profile of Selected Pyrimidine Derivatives

Compound/Derivative Class Target Kinase Inhibition Value (nM) Type of Value Source
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) Aurora A 8.0 Ki nih.gov
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) Aurora B 9.2 Ki nih.gov
N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative A8 JAK2 5 IC50 nih.govfigshare.com
4-amino-thieno[2,3-d]pyrimidine linked to N,N'diaryl urea VEGFR/KDR 3 IC50 nih.gov

Another important mechanism of action for some anticancer agents is the disruption of microtubule dynamics, which are essential for cell division. Several studies have investigated the ability of pyrimidine derivatives to interfere with tubulin polymerization.

Compounds with a furo[2,3-d]pyrimidine (B11772683) structure have been identified as potent microtubule depolymerizing agents that inhibit tubulin assembly with IC50 values comparable to that of combretastatin A-4. nih.gov Similarly, certain chalcone and pyrazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site of tubulin. researchgate.net One such derivative induced G2/M cell cycle arrest in HCT116 colon cancer cells. researchgate.net Another study on chalcone analogues found that compounds 5i and 6i effectively inhibited microtubule assembly with IC50 values ranging from 3.9 to 7.8 µM. researchgate.net

The investigation into a series of methoxy (B1213986) naphthyl substituted cyclopenta[d]pyrimidine compounds revealed that their three-dimensional conformation significantly influences their ability to act as microtubule depolymerizing agents. nih.gov A specific derivative, compound 5, demonstrated potent microtubule depolymerizing effects and low nanomolar IC50 values against a variety of cancer cell lines. nih.gov These findings indicate that targeting tubulin is a key mechanism for the anticancer activity of certain this compound derivatives and related structures.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com The inhibition of DHFR disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate and subsequent arrest of cellular proliferation. mdpi.com Many DHFR inhibitors feature a diaminopyrimidine core structure, which acts as a competitive inhibitor by mimicking the binding of the natural substrate, dihydrofolate. nih.govresearchgate.net

While direct studies on this compound are not available in the public domain, research on structurally related compounds offers some insight. For instance, a series of 2,4-diamino-5-methyl-6-(substituted-phenyl)thiopyrrolo[2,3-d]pyrimidines were synthesized and evaluated as DHFR inhibitors. nih.gov Notably, a derivative containing a 1-naphthyl substituent demonstrated significant potency against Toxoplasma gondii DHFR, highlighting that the naphthyl moiety can be accommodated within the enzyme's active site and contribute to inhibitory activity. nih.gov This suggests that the this compound scaffold could potentially be explored for DHFR inhibition.

Phosphodiesterase (PDE2) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. google.com PDE2, in particular, is a dual-substrate enzyme that is stimulated by cGMP to hydrolyze cAMP. Its inhibition can lead to increased levels of these second messengers, influencing a variety of physiological processes. google.com Consequently, PDE2 inhibitors are being investigated for their therapeutic potential in cardiovascular diseases and neurological disorders. google.com

Although no specific data links this compound to PDE2 inhibition, various heterocyclic compounds, including those with a pyrimidine core, have been explored as PDE inhibitors. For example, substituted 5-methyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-2-amine compounds have been patented as potent and selective PDE2 inhibitors. google.com This indicates that the pyrimidine ring system is a viable scaffold for designing inhibitors of this enzyme family.

Equilibrative Nucleoside Transporter (ENT) Modulation

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and nucleoside analog drugs across cell membranes. nih.gov This transport is crucial for nucleic acid synthesis and for the efficacy of many antiviral and anticancer drugs. nih.gov Modulation of ENT activity can therefore impact cellular proliferation and the therapeutic effects of nucleoside-based chemotherapies. There are four subtypes of human ENTs (ENT1-4), which exhibit different tissue distributions and substrate specificities. nih.gov

Currently, there is no publicly available research detailing the effects of this compound on ENT modulation.

Cyclooxygenase (COX) and Nitric Oxide Synthase (iNOS) Inhibition

Cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the inflammatory response. chemspider.com COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while iNOS produces large amounts of nitric oxide, a mediator of inflammation and cellular damage. chemspider.com The inhibition of these enzymes is a common strategy for treating inflammatory conditions. chemspider.com Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing potent COX-2 inhibitory activity.

Specific studies on the inhibitory effects of this compound on COX and iNOS are not found in the public literature.

Cellular Mechanism of Action Studies

Cell Cycle Progression Analysis (e.g., G2/M arrest)

The cell cycle is a tightly regulated process that governs cell division and proliferation. Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. A number of pyrimidine-containing compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.com

While direct experimental evidence for this compound is lacking, the broader class of pyrimidine derivatives has been associated with cell cycle modulation. mdpi.com For example, certain chalcone derivatives have been shown to induce G2/M arrest in ovarian cancer cells. This suggests that the pyrimidine scaffold can be a component of molecules that interfere with the proteins regulating the G2/M transition, such as cyclin-dependent kinases (CDKs).

Apoptosis Induction Pathways (e.g., Bax/Bcl-2 modulation)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic proteins, like Bax, and anti-apoptotic proteins, like Bcl-2. The ratio of these proteins is critical in determining a cell's fate, with an increase in the Bax/Bcl-2 ratio promoting the release of cytochrome c from mitochondria and activating the caspase cascade that leads to cell death.

The ability of this compound to modulate apoptosis-related proteins has not been specifically reported. However, the induction of apoptosis is a common mechanism of action for many anticancer compounds, including various heterocyclic molecules. These compounds can trigger apoptosis by altering the expression levels of Bcl-2 family proteins, thereby shifting the balance towards cell death.

In Vivo Preclinical Efficacy Studies in Relevant Animal Models

Extensive literature searches did not yield specific in vivo preclinical efficacy data for the compound this compound or its direct derivatives. The available research focuses on other classes of pyrimidine derivatives and related heterocyclic compounds. Therefore, the following sections on in vivo antitumor and antimalarial effects, as they pertain to this compound, cannot be populated with the requested detailed research findings and data tables at this time.

Antitumor Effects in Xenograft Models

There is no publicly available information from preclinical in vivo studies in xenograft models for this compound derivatives. While other pyrimidine-based compounds have been investigated for their antitumor properties, these findings are not directly applicable to the specific chemical entity requested.

Efficacy in Infectious Disease Models (e.g., Antimalarial Activity)

Similarly, no specific in vivo data concerning the antimalarial activity or efficacy in other infectious disease models for this compound derivatives could be retrieved from the available scientific literature. Research on the antimalarial potential of pyrimidine analogs is ongoing, but studies on this particular compound have not been published.

Structure Activity Relationship Sar Studies and Computational Drug Design for 5 4 Methyl 1 Naphthyl Pyrimidin 2 Amine Analogues

Systematic SAR Analysis and Pharmacophore Delineation

Impact of Naphthyl Moiety Substitution and Orientation on Activity

The naphthyl group is a crucial component of the pharmacophore, providing a large, hydrophobic surface for interaction with biological targets. Its substitution and orientation significantly influence the compound's potency.

Research on related N-naphthyl compounds demonstrates that the three-dimensional conformation and the potential for hindered rotation of the naphthyl ring are critical for activity. umich.eduresearchgate.net For instance, studies on N-naphthyl-cyclopenta[d]pyrimidines showed that hindered rotation of the naphthyl ring around the core scaffold was a feature of the more potent analogues. umich.eduresearchgate.net This suggests that a specific, rigid conformation that correctly orients the naphthyl group within a target's binding site is beneficial for activity.

Furthermore, SAR studies on inhibitors of human equilibrative nucleoside transporters (ENTs) have shown the superiority of the naphthalene (B1677914) moiety over a simpler benzene (B151609) ring. frontiersin.orgpolyu.edu.hk In one study, replacing the naphthalene group with a benzene ring completely abolished the inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This highlights the essential contribution of the extended aromatic system of the naphthalene ring to binding. Activity could be partially or fully restored by adding specific substituents to the benzene ring, indicating that both size and electronic properties are important. frontiersin.orgpolyu.edu.hk For example, adding a methyl group at the meta-position of the benzene ring regained activity on both ENT1 and ENT2, underscoring the specific steric and electronic requirements of the binding pocket. frontiersin.orgpolyu.edu.hk

The position of the substituent on the naphthyl ring itself is also a key determinant of activity. The "4-methyl" group in 5-(4-methyl-1-naphthyl)pyrimidin-2-amine likely serves to fine-tune the shape and electronic environment of the naphthyl moiety, potentially enhancing hydrophobic interactions or preventing undesirable steric clashes within the target protein.

Table 1: Impact of Aromatic Moiety on Biological Activity (ENT Inhibition)

Aromatic MoietyObserved ActivityReference
NaphthaleneActive frontiersin.orgpolyu.edu.hk
Benzene (unsubstituted)Abolished frontiersin.orgpolyu.edu.hk
Benzene (meta-chloro substituted)Activity restored on ENT1 only frontiersin.orgpolyu.edu.hk
Benzene (meta-methyl substituted)Activity restored on ENT1 and ENT2 frontiersin.orgpolyu.edu.hk

Role of Pyrimidine (B1678525) Ring Substituents (e.g., position-5, 2-amine)

The pyrimidine ring acts as a central scaffold, and its substituents are critical for anchoring the molecule to its target, often through specific hydrogen bonds. nih.govrsc.org The 2-amine group is a particularly important feature in many biologically active pyrimidine derivatives. ijaem.netnih.gov It typically functions as a hydrogen bond donor, a common interaction motif for inhibitors that bind in the hinge region of protein kinases. nih.gov

The substituent at the 5-position of the pyrimidine ring directly connects to the naphthyl moiety. This linkage dictates the relative orientation of the two ring systems. In related 4,6-diaryl substituted pyrimidines and 5,7-substituted umich.eduresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, the geometry of the molecule is shown to be a decisive factor for activity. nih.gov The direct C-C bond at position 5 creates a relatively rigid "V-shaped" geometry, which appears to be favorable for certain targets. nih.gov

Influence of Linker Chemistry and Peripheral Substituents

In the parent compound, the naphthyl and pyrimidine rings are directly connected, providing conformational rigidity. nih.gov In analogues where a linker is introduced, its chemistry plays a significant role. For example, in a series of triazolopyrimidines, an oxygen linkage followed by a three-methylene unit was found to be optimal for activity. acs.org In other series, hydrophilic linker groups containing NH-functions are considered important for modulating biological activity and achieving selective action. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational methods, particularly molecular docking, are invaluable for understanding how these molecules interact with their biological targets at an atomic level and for guiding the design of new analogues. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding conformation and affinity of ligands like this compound to a target protein's active site. jbcpm.com For pyrimidine-based kinase inhibitors, docking studies consistently show the 2-amine group forming one or more hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov

Docking studies on related naphthalene-based diarylamides designed as pan-Raf kinase inhibitors and pyrimidine analogues targeting EGFR have confirmed this binding mode. nih.govnih.gov The simulations revealed that the pyrimidine core anchors the molecule, while the larger aromatic portion (like the naphthalene ring) occupies a hydrophobic pocket within the active site. nih.govnih.govekb.eg

These computational models are powerful tools for:

Rationalizing SAR data: Docking can explain why certain substitutions enhance activity (e.g., by forming an additional favorable interaction) while others diminish it (e.g., by causing a steric clash).

Predicting binding modes: They provide a structural hypothesis for how a ligand binds, which can be tested experimentally. nih.gov

Virtual screening: Docking can be used to screen large libraries of virtual compounds to identify new potential inhibitors before committing to their chemical synthesis. nih.gov

In silico studies for pyrimidine derivatives have successfully predicted their good binding interactions, which were subsequently confirmed by in vitro enzyme assays, demonstrating the predictive power of these computational approaches in drug discovery. nih.gov

Binding Site Analysis and Key Residue Identification

Computational docking studies are fundamental in elucidating how analogues of this compound interact with their biological targets. The 2-aminopyrimidine (B69317) motif is a well-established hinge-binding group in many kinase inhibitors. nih.gov This moiety typically forms crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved segment in the ATP-binding pocket. For instance, in the context of B-Raf kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related heterocyclic system, was optimized by introducing groups at the 2-position to enhance interactions with the hinge region. nih.gov

Furthermore, the bulky 4-methyl-1-naphthyl group of the parent compound suggests that the binding pocket is likely to be a deep, hydrophobic cavity. In some contexts, such as with tubulin inhibitors, this could be the colchicine (B1669291) binding site. researchgate.netnih.gov This site is a large hydrophobic pocket at the interface of α- and β-tubulin subunits. nih.govnih.gov Docking studies of analogous compounds, such as 2-anilino triazolopyrimidines, have shown that a trimethoxyphenyl ring, which is sterically demanding like the naphthyl group, can occupy a position near βCys241 in the colchicine site. researchgate.net The substituted phenyl group at another position of the core can then extend towards the interface of the tubulin subunits, interacting with residues like αSer178 and αThr179. researchgate.net Theoretical studies on other pyrimidine derivatives have also highlighted the importance of interactions at the joint regions between proteins and DNA, where these compounds can prevent binding. nih.gov

Key residues identified in the binding sites of related pyrimidine-based inhibitors often include those capable of forming hydrogen bonds (e.g., with the pyrimidine nitrogens and the exocyclic amine) and hydrophobic interactions (e.g., with the naphthyl ring). For kinase inhibitors, these often involve conserved residues in the hinge region. nih.gov For tubulin inhibitors targeting the colchicine site, key interactions may involve residues such as βCys241, βVal238, βLys352, and αThr179. nih.gov

Prediction of Binding Affinity and Interaction Modes

Computational tools are extensively used to predict the binding affinity and specific interaction modes of novel analogues. Molecular docking simulations can provide a preliminary assessment of how a molecule fits into a target's active site and the types of interactions it forms. For example, docking studies of pyrimidine and pyridine (B92270) derivatives as potential EGFR inhibitors have been used to rationalize their biological activity. tandfonline.comnih.gov

The binding energy of these interactions can be estimated using scoring functions within the docking software. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be employed to refine these binding energy predictions. nih.gov These calculations consider the docked conformation and can provide a more accurate estimation of the binding free energy.

For analogues of this compound, these predictions would focus on quantifying the contribution of the 2-amino group's hydrogen bonds to the hinge and the hydrophobic interactions of the 4-methyl-1-naphthyl group within the binding pocket. The goal is to design modifications that optimize these interactions, leading to higher affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational flexibility and the stability of the binding interactions over time. nih.gov For pyrimidine-based inhibitors, MD simulations can be used to assess the stability of the hydrogen bonds formed with the kinase hinge and to understand the conformational changes that may occur upon ligand binding. nih.gov

For example, MD simulations of quinazoline-2,4,6-triamine derivatives, which share the aminopyrimidine core, complexed with EGFR-TK were performed to understand the stability of the enzyme-ligand complex. nih.gov Similarly, MD simulations have been used to study the stability of imidazol-5-one analogues complexed with the HIV-1 reverse transcriptase enzyme. nih.gov These studies can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes within the binding site. This information is crucial for confirming the proposed binding mode and for designing analogues with improved binding stability.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which can influence their reactivity and interaction with biological targets. researchgate.netjchemrev.com These studies can calculate various molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, dipole moment, and electrostatic potential. researchgate.nettandfonline.com

These parameters can be correlated with biological activity. For instance, a lower LUMO energy can indicate a higher propensity of the molecule to accept electrons, which can be important for certain types of interactions. jchemrev.com DFT studies on pyrimidine derivatives have been used to correlate these quantum chemical parameters with their observed biological activities, such as their efficacy as corrosion inhibitors or their potential as anticancer agents. jchemrev.comresearchgate.net For this compound analogues, DFT studies could help in understanding how modifications to the naphthyl or pyrimidine rings affect the electronic distribution and, consequently, the binding affinity.

In Silico ADMET Prediction for Drug-Likeness

A significant hurdle in drug development is poor pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology). vichemchemie.com In silico ADMET prediction has become a standard tool in the early stages of drug design to filter out compounds with a high probability of failure. vichemchemie.comresearchgate.net

Various computational models can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. ajpamc.com For pyrimidine and pyridine derivatives, in silico ADMET studies have been conducted to evaluate their drug-like properties. tandfonline.comresearchgate.net These studies often assess compliance with rules like Lipinski's rule of five, which provides a general guideline for oral bioavailability. The predicted ADMET profile for analogues of this compound would be critical in guiding the selection of candidates for further development, ensuring a balance between potency and favorable pharmacokinetic properties.

Below is an example of an in silico ADMET prediction table for hypothetical pyrimidine derivatives, illustrating the types of data generated in such studies.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted GI AbsorptionPredicted BBB Penetration
Derivative A 350.44.224HighLow
Derivative B 420.55.115HighLow
Derivative C 380.23.834HighMedium

Virtual Screening and Hit-to-Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock compounds into the target's binding site.

Once initial "hits" are identified, the process of hit-to-lead optimization begins. This involves a cycle of designing, synthesizing, and testing new analogues to improve potency, selectivity, and ADMET properties. nih.govvichemchemie.com For pyrimidine-based scaffolds, this strategy has been successfully employed to develop inhibitors for various targets, including kinases. nih.govnih.gov Structure-guided design, where the crystal structure of the target protein is used to inform the design of new compounds, is a powerful approach in this phase. nih.gov For analogues of this compound, virtual screening could identify novel substitutions on the pyrimidine or naphthyl rings, and subsequent hit-to-lead optimization would refine these initial hits into potent and drug-like lead compounds.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpipinnovative.comnih.govdrughunter.com For example, a common bioisosteric replacement for a hydrogen atom is a fluorine atom, which is of similar size but has a strong electron-withdrawing effect. u-tokyo.ac.jp

In the context of this compound analogues, bioisosteric replacements could be explored for various parts of the molecule. For instance, the methyl group on the naphthyl ring could be replaced with other small alkyl groups or a halogen to probe the steric and electronic requirements of the binding pocket. The naphthyl ring itself could be replaced with other bicyclic or even monocyclic aromatic systems to modulate properties like solubility and metabolism.

Scaffold hopping is a more drastic approach that involves replacing the central core of the molecule with a different scaffold while retaining the key binding interactions. nih.govresearchgate.net This strategy is often used to find novel chemical series with improved properties or to circumvent existing patents. For pyrimidine-based compounds, scaffold hopping from a 2-aminoimidazole to a 2-aminopyrimidine has been shown to yield potent anti-biofilm agents. nih.govresearchgate.net Similarly, a furanopyrimidine core has been identified through scaffold hopping from a thienopyrimidine scaffold as a potent inhibitor of the Notum enzyme. nih.govresearchgate.net For this compound, one could envision replacing the pyrimidine core with other heterocyclic systems like pyrazole (B372694), triazole, or pyridine that can still present the key pharmacophoric features to the target protein.

The following table presents some potential bioisosteric replacements and scaffold hopping strategies for the parent compound:

Original MoietyPotential Bioisosteric ReplacementRationale
NaphthylQuinoline, Indole, PhenylModulate solubility, polarity, and metabolic stability
Methyl on Naphthyl-H, -F, -Cl, -CF3Probe steric and electronic effects
PyrimidinePyrazole, Triazole, ImidazoleExplore alternative hinge-binding motifs
Original ScaffoldHopped ScaffoldPotential Advantage
Pyrimidin-2-aminePyrazolo[1,5-a]pyrimidineNovel chemical space, altered ADMET profile
Pyrimidin-2-aminePyrido[2,3-d]pyrimidineImproved selectivity or potency

Pyrimidine as a Bioisostere for Other Heterocycles

Bioisosterism, the principle of replacing a functional group within a molecule with another group of similar physical and chemical properties to enhance its biological activity or modify its pharmacokinetic profile, is a widely used strategy in drug design. The pyrimidine ring is a well-established bioisostere for other aromatic and heteroaromatic systems. mdpi.com

Its ability to mimic other heterocycles stems from its size, shape, and electronic characteristics. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. Furthermore, the pyrimidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to match those of the group it is replacing.

For instance, the pyrimidine ring has been successfully employed as a bioisostere for the purine (B94841) scaffold in the development of kinase inhibitors. mdpi.com Many kinase inhibitors target the ATP-binding site of the enzyme, and the pyrimidine core can effectively mimic the adenine portion of ATP. This mimicry allows pyrimidine-based inhibitors to compete with ATP for binding to the kinase, thereby inhibiting its activity.

In the context of this compound, the pyrimidine core could be considered a bioisosteric replacement for other heterocyclic systems, such as quinoline, quinazoline, or even a substituted phenyl ring, which are commonly found in biologically active compounds. The choice of the pyrimidine scaffold provides specific hydrogen bonding patterns and steric bulk that can be optimized for a particular biological target.

Rational Design of Hybrid Molecules

The rational design of hybrid molecules involves combining two or more pharmacophores (the part of a molecule responsible for its biological activity) into a single entity. This approach aims to create novel compounds with improved efficacy, better selectivity, or a dual mode of action. The pyrimidine scaffold is an excellent building block for the construction of such hybrid molecules due to its synthetic tractability and its ability to be incorporated into a wide range of molecular architectures. rsc.org

In the case of this compound, the 2-aminopyrimidine moiety can be considered one pharmacophore, potentially targeting a kinase or another enzyme, while the 4-methyl-1-naphthyl group can act as another pharmacophore, perhaps conferring additional binding interactions or influencing the compound's pharmacokinetic properties. The naphthyl group, with its extended π-system, can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site, potentially enhancing binding affinity. rsc.org

The design of hybrid molecules based on the this compound scaffold could involve linking other biologically active moieties to the pyrimidine ring or the naphthyl group. For example, linking a known inhibitor of a different target could result in a dual-acting compound with potential applications in complex diseases like cancer, where targeting multiple pathways simultaneously can be more effective. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design of these hybrid molecules, as they can predict how the hybrid compound will bind to its intended target(s) and help guide the synthetic efforts.

Advanced Research Perspectives and Future Directions for Naphthyl Pyrimidin 2 Amine Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of naphthyl-pyrimidin-2-amine is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition. However, ongoing research is expanding its potential beyond these initial indications, exploring new pathological mechanisms and embracing complex pharmacological concepts.

Beyond Current Indications: Emerging Pathological Mechanisms

The core pyrimidine (B1678525) structure is a cornerstone in the development of inhibitors for various protein kinases, which are crucial regulators of cell processes. nih.gov Dysregulation of kinases like Polo-like kinase 4 (PLK4) and Janus kinase 2 (JAK2) is implicated in tumorigenesis and myeloproliferative neoplasms, respectively. nih.govnih.gov Derivatives of the aminopyrimidine class have shown potent inhibitory activity against these targets. For instance, researchers have developed N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. nih.gov The future for naphthyl-pyrimidin-2-amine compounds involves screening against a wider array of kinases involved in diseases ranging from neurodegeneration to metabolic disorders.

Furthermore, the influence of the naphthyl group on microtubule dynamics presents another exciting avenue. Certain N-naphthyl-cyclopenta[d]pyrimidines have been identified as potent microtubule depolymerizing agents, demonstrating low nanomolar antiproliferative activity against various cancer cell lines. nih.gov The specific conformation and rotational flexibility of the naphthyl ring relative to the pyrimidine core are critical for this activity. nih.gov Future research will likely focus on elucidating the precise structural requirements for potent microtubule targeting and exploring applications in multidrug-resistant cancers. nih.gov

| Potential Emerging Targets for Naphthyl-Pyrimidin-2-Amine Derivatives | | :--- | :--- | :--- | | Target Family | Pathological Relevance | Rationale for Targeting with Naphthyl-Pyrimidin-2-Amine Scaffold | | Janus Kinases (JAKs) | Autoimmune diseases, Myeloproliferative neoplasms nih.gov | The aminopyrimidine core is a known hinge-binding motif for many kinase inhibitors. | | Polo-Like Kinases (PLKs) | Centrosome duplication, Mitotic progression in cancer nih.gov | Scaffold hopping from known PLK4 inhibitors suggests the aminopyrimidine core is a viable starting point. nih.gov | | Tubulin/Microtubules | Cell division, Cytoskeleton integrity in cancer nih.gov | The bulky, planar naphthyl group can interact with the colchicine-binding site on tubulin, inducing depolymerization. nih.govnih.gov | | Fibroblast Growth Factor Receptor (FGFR) | Angiogenesis, Tumor cell proliferation and survival nih.gov | Derivatives of similar scaffolds have shown potent, selective inhibition of FGFRs. nih.gov |

Polypharmacology and Multi-Target Directed Ligand Design

Complex multifactorial diseases like cancer and neurodegenerative disorders rarely respond to drugs that act on a single target. nih.gov This has led to the rise of polypharmacology and the rational design of multi-target-directed ligands (MTDLs)—single molecules engineered to modulate multiple biological targets simultaneously. nih.govspringernature.com This approach can lead to enhanced efficacy and a better safety profile compared to single-target agents or combination therapies. nih.gov

The naphthyl-pyrimidin-2-amine scaffold is well-suited for MTDL design. For example, by modifying different parts of the molecule, it is conceivable to design a compound that simultaneously inhibits a key kinase and modulates another disease-relevant target. A reported series of 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives were identified as potent dual inhibitors of both FGFR and VEGFR2, two key receptors involved in tumor angiogenesis. nih.gov This demonstrates that integrating functionalities to hit synergistic targets is a viable strategy. Future work on 5-(4-methyl-1-naphthyl)pyrimidin-2-amine could involve incorporating moieties known to interact with other targets, such as those involved in oxidative stress or metal chelation, which are relevant in diseases like Alzheimer's. researchgate.net

| Principles of Multi-Target Directed Ligand (MTDL) Design | | :--- | :--- | :--- | | Strategy | Description | Hypothetical Application for Naphthyl-Pyrimidin-2-Amine | | Scaffold Fusion | Combining the core pharmacophores of two different drugs into a single hybrid molecule. | Fusing the naphthyl-pyrimidin-2-amine scaffold with a moiety known to inhibit a secondary target like a histone deacetylase (HDAC). | | Scaffold Decoration | Adding functional groups to a central scaffold, where each group is responsible for interacting with a different target. | The aminopyrimidine core could bind to a kinase hinge region, while the naphthyl group is modified to interact with an allosteric pocket or a secondary protein. | | Privileged Scaffold | Using a common structural motif that is known to bind to multiple targets within a protein family. | The aminopyrimidine core itself can be considered a privileged scaffold for binding to the ATP pocket of numerous kinases. nih.gov |

Integration with Advanced Chemical Biology Tools

To move beyond simply identifying biological activity, the next generation of research will integrate naphthyl-pyrimidin-2-amine derivatives with advanced chemical biology tools. This allows for precise validation of biological targets and opens up new therapeutic modalities.

Development of Chemical Probes for Target Validation

A chemical probe is a small molecule designed to selectively engage a specific protein target in complex biological systems like cells or organisms, allowing for the interrogation of that target's function. nih.govchemicalprobes.org Developing a potent inhibitor into a high-quality chemical probe is essential for validating a protein as a drug target. rsc.org For a derivative of this compound to be considered a chemical probe, it must demonstrate high potency and selectivity for its intended target, and its activity in cellular assays must be clearly linked to the engagement of that target. nih.govnih.gov

Future research will focus on characterizing the selectivity profile of these compounds across the kinome and developing corresponding inactive control compounds (e.g., a stereoisomer or a closely related analog that is orders of magnitude less active) to confirm that the observed biological effects are on-target. nih.gov

Conjugation Strategies (e.g., PROTACs) for Targeted Protein Degradation

One of the most revolutionary recent advances in drug discovery is the development of proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.net PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome. researchgate.net

This technology offers a powerful alternative to simple inhibition, as it leads to the physical removal of the target protein. nih.gov A potent and selective naphthyl-pyrimidin-2-amine derivative could serve as an excellent "warhead" or POI-binding ligand in a PROTAC. The future in this area involves designing and synthesizing PROTACs where the this compound moiety targets a specific kinase for degradation. This strategy could overcome mechanisms of drug resistance related to target protein mutations or overexpression. researchgate.net

| Hypothetical PROTAC Design Incorporating a Naphthyl-Pyrimidin-2-Amine Moiety | | :--- | :--- | :--- | | Component | Function | Example Moiety | | Protein of Interest (POI) Ligand | Binds selectively to the target protein (e.g., a specific kinase). | this compound | | Linker | Covalently connects the two ligands with optimal length and flexibility to facilitate ternary complex formation. | Polyethylene glycol (PEG) or alkyl chains nih.gov | | E3 Ligase Ligand | Recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). | Thalidomide analogs (for CRBN) or VHL ligands based on hydroxyproline (B1673980) nih.govnih.gov |

Innovative Synthetic Methodologies

The efficient and versatile synthesis of the naphthyl-pyrimidin-2-amine scaffold and its derivatives is crucial for enabling the advanced research directions outlined above. While classical methods exist, modern organic synthesis offers innovative strategies to improve yield, reduce steps, and allow for greater molecular diversity.

Recent developments in pyrimidine synthesis include one-pot, multi-component reactions, often assisted by microwave irradiation to shorten reaction times and improve yields. nih.gov For example, the synthesis of pyrano[2,3-d]pyrimidines has been achieved in high yields via a microwave-assisted, three-component condensation in water, highlighting a green chemistry approach. nih.gov

For the specific construction of the this compound scaffold, modern cross-coupling reactions are indispensable. The Suzuki coupling reaction is a powerful tool for forming the carbon-carbon bond between the pyrimidine and naphthyl rings. Similarly, the Buchwald-Hartwig amination is ideal for installing the 2-amine functionality. nih.gov Future synthetic explorations will likely focus on late-stage functionalization, allowing for the rapid generation of a library of analogs from a common intermediate, which is essential for structure-activity relationship (SAR) studies and the development of MTDLs and chemical probes.

| Comparison of Synthetic Methodologies for Pyrimidine Scaffolds | | :--- | :--- | :--- | | Method | Key Features | Advantages | | Multi-Component Reactions | Combines three or more starting materials in a single reaction vessel to form the final product. nih.gov | High atom economy, operational simplicity, rapid access to complex molecules. | | Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often dramatically reducing reaction times. nih.gov | Speed, higher yields, improved purity, environmentally friendly ("green chemistry"). | | Palladium-Catalyzed Cross-Coupling | Includes reactions like Suzuki and Buchwald-Hartwig to form C-C and C-N bonds, respectively. nih.govmdpi.com | High functional group tolerance, reliability, allows for modular assembly of the target molecule. | | Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch flask. | Enhanced safety and control, easy scalability, potential for automation and library synthesis. |

Flow Chemistry and Automated Synthesis for Libraries

The generation of extensive libraries of this compound derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. Modern synthetic methodologies like flow chemistry and automated synthesis offer significant advantages over traditional batch processing for this purpose.

Flow chemistry, characterized by the continuous passage of reagents through a reactor, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.demdpi.com This precise control can lead to higher yields, improved purity, and safer reaction conditions, particularly for exothermic or hazardous reactions. mdpi.com For the synthesis of pyrimidine derivatives, flow reactors can be employed for various transformations, including the construction of the pyrimidine ring itself or for subsequent functionalization steps. thieme-connect.de For instance, a potential flow synthesis of this compound could involve the reaction of a suitable naphthyl precursor with a pyrimidine building block within a heated and pressurized flow system.

Automated synthesis platforms, often coupled with microwave-assisted techniques, enable the rapid, parallel, or sequential synthesis of a multitude of analogs. nih.govnih.gov These systems can automatically handle reagent dispensing, reaction monitoring, and initial purification, significantly accelerating the drug discovery process. nih.gov The creation of a focused library around the this compound core would allow for systematic exploration of substitutions on both the naphthyl and pyrimidine rings, providing valuable data for optimizing potency and selectivity. nih.gov Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times for the synthesis of pyrimidine libraries from hours to minutes. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivative Libraries

FeatureBatch SynthesisFlow ChemistryAutomated Microwave Synthesis
Scalability DifficultStraightforwardModerate
Control LimitedHighHigh
Safety Potential hazardsEnhancedContained
Speed SlowFastVery Fast
Library Size Small to MediumMedium to LargeLarge

Catalysis in Complex Pyrimidine Derivative Synthesis

The synthesis of complex pyrimidine derivatives, including those with bulky naphthyl substituents, often relies on advanced catalytic methods to achieve high efficiency and regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, are instrumental in this regard.

The Suzuki coupling, for example, can be employed to form the C-C bond between the pyrimidine ring and the 4-methyl-1-naphthyl group. This would typically involve the reaction of a boronic acid or ester derivative of the naphthyl moiety with a halogenated pyrimidine precursor in the presence of a palladium catalyst and a suitable base. The synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives has been successfully achieved using a Suzuki coupling to link a pyrazole (B372694) boronate to a dichloropyrimidine. nih.gov

The Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bond between the pyrimidine core and the amine group, as well as for attaching various aryl or heteroaryl substituents. google.com This reaction has been optimized for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst with a specialized phosphine (B1218219) ligand (xantphos). google.com Such catalytic systems are crucial for achieving good to moderate yields, especially with sterically hindered substrates. google.com

Recent advancements also include the use of iridium and other transition metal catalysts for the multicomponent synthesis of pyrimidines, offering novel and sustainable routes to these scaffolds. lookchem.com

Table 2: Key Catalytic Reactions in Naphthyl-Pyrimidin-2-Amine Synthesis

ReactionBond FormedKey ReagentsPotential Application for this compound
Suzuki Coupling C-CPd catalyst, boronic acid/ester, baseCoupling of 4-methyl-1-naphthylboronic acid with a 5-halopyrimidin-2-amine.
Buchwald-Hartwig Amination C-NPd catalyst, phosphine ligand, baseAmination of a 2-halopyrimidine derivative.
Iridium-catalyzed MCR C-C and C-NIr-pincer complex, alcohols, amidinesDirect synthesis of the pyrimidine core from simpler building blocks. lookchem.com

Theoretical Chemistry and Mechanistic Insights

Computational approaches are indispensable for accelerating the drug discovery process by providing a deeper understanding of molecular interactions and predicting the properties of novel compounds.

Deepening Understanding of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate the binding mode of this compound derivatives within the active site of their target proteins. vipergen.comnih.gov These methods can predict the crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity and selectivity. nih.gov

For instance, in the case of pyrimidine-based inhibitors of kinases, the pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain. nih.govmdpi.com The naphthyl group of the target compound would likely occupy a hydrophobic pocket, and the methyl substituent could provide additional van der Waals interactions, potentially enhancing potency. Understanding these interactions at an atomic level is critical for rational drug design. researchgate.net For example, studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are Aurora kinase inhibitors, revealed that substituents on the aniline (B41778) ring significantly influence potency and selectivity. mdpi.com Similarly, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to guide the design of potent inhibitors. nih.gov

Predictive Modeling for Future Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of yet-unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

The development of a robust QSAR model requires a dataset of compounds with diverse structures and corresponding biological data. Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models. mdpi.com By analyzing the contribution of different physicochemical properties and structural descriptors, researchers can identify the key features required for high potency and design new molecules with improved therapeutic profiles. nih.gov

Strategic Approaches for Optimized Lead Development

A critical aspect of drug development is anticipating and overcoming potential mechanisms of drug resistance that may arise during therapy.

Overcoming Resistance Mechanisms at the Molecular Level

Drug resistance is a major challenge in cancer therapy and can arise through various mechanisms, including mutations in the target protein that reduce drug binding, or the activation of bypass signaling pathways. google.com For inhibitors of protein kinases, a common resistance mechanism is the emergence of mutations in the kinase domain. mdpi.com

To overcome such resistance, several strategies can be employed in the development of this compound derivatives:

Design of second-generation inhibitors: These inhibitors are specifically designed to be effective against both the wild-type and mutant forms of the target protein. This often involves modifying the chemical scaffold to accommodate the structural changes induced by the resistance mutation. google.com

Development of covalent inhibitors: These compounds form a covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition. This can be an effective strategy to overcome resistance caused by mutations that weaken non-covalent binding interactions.

Combination therapy: Combining the naphthyl-pyrimidin-2-amine derivative with another drug that targets a different protein in the same or a parallel signaling pathway can help to prevent or overcome resistance.

Understanding the potential mechanisms of resistance to a new class of compounds is essential for designing more durable and effective therapies.

Enhancing Specificity and Potency through Iterative Design

The development of novel therapeutic agents from the naphthyl-pyrimidin-2-amine scaffold is a process of continual refinement, driven by an iterative cycle of design, synthesis, and biological evaluation. This approach aims to systematically enhance the potency and target specificity of lead compounds. The core of this strategy lies in understanding the structure-activity relationship (SAR), which delineates how specific structural modifications to the molecule influence its biological activity.

Molecular modeling and docking studies are foundational to the iterative design process. These computational tools allow researchers to visualize how a compound like a naphthyl-pyrimidin-2-amine derivative binds to its biological target, such as a protein kinase or transporter. For instance, docking studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the inhibitor and the active site of the protein. nih.govnih.gov By identifying unoccupied hydrophobic pockets or opportunities for additional hydrogen bonding, researchers can rationally design new analogs with modifications predicted to improve binding affinity and, consequently, potency. nih.gov

A common strategy involves modifying the substituents on the pyrimidine and naphthalene (B1677914) rings. SAR studies on various pyrimidine derivatives have shown that inhibitory activity and selectivity are highly sensitive to the steric and electronic properties of the substituents at different positions on the pyrimidine ring. nih.gov For example, in a series of 2,4-disubstituted pyrimidines, the introduction of a naphth-1-ylmethyl group at one position and various cyclic amine moieties at another resulted in compounds with varying potencies and selectivities for cholinesterases. nih.gov

Another powerful iterative design strategy is "scaffold hopping," where the core chemical structure is replaced with a different one that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.govrsc.org This was demonstrated in the development of Polo-like kinase 4 (PLK4) inhibitors, where a series of novel and potent inhibitors with an aminopyrimidine core were identified through a scaffold hopping strategy. nih.govrsc.org Subsequent modifications, such as introducing chain-linked hydrophilic fragments, were then used to further optimize potency and metabolic stability. nih.gov

The following table illustrates how iterative modifications on a pyrimidine-amine core can significantly impact inhibitory potency against specific biological targets.

Table 1: Impact of Structural Modifications on Inhibitory Activity of Pyrimidine Derivatives

Compound Target Modification Strategy IC50 (µM)
Compound 3r PLK4 Initial Scaffold 0.0174
Compound 8h PLK4 Addition of hydrophilic fragment 0.0067
Compound 9a AChE N-(naphth-1-ylmethyl) substituent 5.5
Compound 9e BuChE 2-(4-methylpiperidin-1-yl) substituent 2.2
Compound A8 JAK2 Ring-opening of tetrahydroisoquinoline 0.005

This table is interactive. You can sort and filter the data.

This iterative process of targeted chemical modification, guided by SAR and computational modeling, is crucial for transforming initial hits into highly specific and potent drug candidates.

Collaborative Research Paradigms and Data Sharing Initiatives

The complexity and cost of modern drug discovery necessitate a shift away from isolated research efforts towards more collaborative and open paradigms. For a specialized area like the development of naphthyl-pyrimidin-2-amine derivatives, collaborative research and data sharing are critical accelerators of progress. These paradigms involve multi-institutional partnerships, public-private consortiums, and the use of shared databases to aggregate and analyze chemical and biological data.

A key component of this collaborative ecosystem is the use of large-scale public databases such as ChEMBL. mdpi.com These repositories contain vast amounts of information on the biological activities of small molecules, including pyrimidine derivatives, against various targets. mdpi.com By depositing data from screening campaigns and SAR studies into these databases, researchers contribute to a global knowledge base that can be mined by others. This allows for the identification of new potential targets for existing compounds and helps to avoid redundant research efforts.

Furthermore, the application of machine learning and quantitative structure-activity relationship (QSAR) models represents a modern form of data-driven collaboration. mdpi.com Researchers can develop predictive models based on large, aggregated datasets from multiple sources. For example, a QSAR model could be trained on a dataset of 1,2,4-triazolo[1,5-a]pyrimidine analogs to predict their antimalarial activity. mdpi.com Such models, once validated and shared, provide valuable insights into the chemical features that drive biological activity, guiding the design of more potent and selective compounds for research groups worldwide. mdpi.com

Collaborative projects that bring together academic chemists, biologists, and computational scientists with industry partners can also streamline the drug development pipeline. These collaborations facilitate the sharing of resources, expertise, and specialized equipment, enabling more comprehensive and rapid evaluation of novel compounds. This integrated approach ensures that the design, synthesis, and testing of new naphthyl-pyrimidin-2-amine derivatives are informed by a diverse range of perspectives, ultimately enhancing the potential for successful therapeutic development.

Q & A

Q. What are the common synthetic routes for preparing 5-(4-methyl-1-naphthyl)pyrimidin-2-amine, and what reaction conditions are typically employed?

Methodological Answer: The synthesis of pyrimidine derivatives like this compound often involves palladium-catalyzed cross-coupling reactions. Key steps include:

  • Buchwald-Hartwig Amination : Aryl halides (e.g., bromopyrimidine) react with amines under palladium catalysis (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with ligands like XPhos. Conditions include inert atmospheres (N₂), temperatures of 80–100°C, and bases such as Cs₂CO₃ or t-BuONa .
  • Purification : Column chromatography or preparative TLC is used to isolate the product, as described in multi-step syntheses of structurally similar pyrimidines .

Example Reaction Setup (Adapted from ):

StepReagents/CatalystsConditionsYield
CouplingPd(OAc)₂, XPhos, Cs₂CO₃100°C, 4 h, dioxane~50–70%
PurificationColumn chromatographySilica gel, gradient elution>95% purity

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the naphthyl group appear as multiplet signals at δ 7.2–8.5 ppm, while pyrimidine protons resonate near δ 8.7 ppm .
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic success .
  • X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are widely used for refinement, particularly for high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies in biological activity (e.g., kinase inhibition potency) may arise from:

  • Assay Conditions : Variations in buffer pH, ATP concentration, or cell lines. Standardize protocols using guidelines from kinase profiling panels .
  • Structural Modifications : Subtle changes in substituents (e.g., methyl vs. methoxy groups) alter binding affinity. Conduct comparative SAR studies using analogs like 4-(4-fluorophenyl)pyrimidines to isolate critical functional groups .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm activity .

Q. What strategies are recommended for designing this compound derivatives with enhanced selectivity towards kinase enzymes?

Methodological Answer:

  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using Autodock Vina). Prioritize derivatives that form hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2) .
  • SAR Optimization : Introduce substituents that exploit hydrophobic pockets (e.g., morpholinoethyl groups improve solubility and target engagement, as seen in ).
  • Selectivity Screening : Use kinase profiling platforms (e.g., Eurofins KinaseProfiler) to assess off-target effects. Derivatives with bulkier groups (e.g., trifluoromethyl) often reduce promiscuity .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium ligands (e.g., JohnPhos vs. XPhos) to improve turnover. achieved higher yields with JohnPhos in Buchwald-Hartwig reactions .
  • Solvent Optimization : Replace dioxane with toluene or THF to enhance solubility and reduce side reactions .
  • Process Automation : Use flow chemistry for precise temperature control and reduced reaction times (e.g., 4 h vs. 48 h in batch reactions) .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian08. Correlate results with experimental UV-Vis spectra .
  • LogP Estimation : Use software like ChemAxon to assess lipophilicity, critical for drug-likeness. Compare with HPLC-measured LogP values for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.